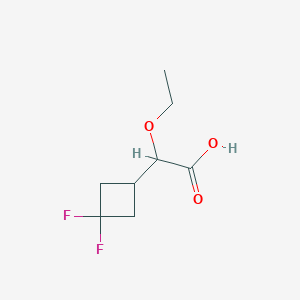

2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid

Description

Properties

IUPAC Name |

2-(3,3-difluorocyclobutyl)-2-ethoxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O3/c1-2-13-6(7(11)12)5-3-8(9,10)4-5/h5-6H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEKDBOHBZBNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CC(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid typically involves the following steps:

Formation of the Difluorocyclobutyl Intermediate: The initial step involves the preparation of the difluorocyclobutyl intermediate through a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Attachment of the Ethoxyacetic Acid Moiety: The difluorocyclobutyl intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as sodium hydride, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, or halides

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thiol derivatives

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammatory diseases.

Industry: It is utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to metabolism, inflammation, and signal transduction.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups: The trifluoroethoxy group in (2,2,2-Trifluoroethoxy)difluoroacetic acid introduces strong electron-withdrawing effects, likely lowering pKa and increasing acidity compared to the ethoxy analog .

Synthetic Utility The Boc-protected amino derivative (CAS 2231664-31-4) is a critical intermediate for chiral drug synthesis, with ISO-certified manufacturing ensuring batch consistency . Ethyl ester precursors (e.g., in ) are hydrolyzed to carboxylic acids under basic conditions, a common step in API production .

Pharmaceutical Relevance Cyclobutyl acetic acid derivatives are prominent in LPAR1 antagonists (e.g., compounds I-1 and I-20 in ), where the 3,3-difluorocyclobutyl group enhances target binding and metabolic stability . The amino hydrochloride derivative () serves as a building block for peptidomimetics or kinase inhibitors, leveraging its zwitterionic properties for solubility .

Stability and Handling Fluorinated cyclobutanes generally exhibit enhanced oxidative stability compared to non-fluorinated analogs. However, the ethoxy group may introduce hydrolytic sensitivity under acidic/basic conditions, necessitating controlled storage .

Q & A

Q. What are the key synthetic routes for 2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two steps:

Formation of the cyclobutyl core : Fluorination of cyclobutane derivatives using reagents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E to introduce difluoro groups .

Introduction of the ethoxy-acetic acid moiety : Ethylation via nucleophilic substitution (e.g., using ethyl bromide under basic conditions) followed by oxidation or hydrolysis to yield the acetic acid group. For example, esterification of intermediate alcohols with acetic acid derivatives under acidic catalysis (e.g., H₂SO₄) .

Optimization Tips :

- Control temperature (<60°C) to prevent ring-opening reactions of the cyclobutyl group.

- Use anhydrous conditions to avoid hydrolysis of fluorinated intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the cyclobutyl ring (δ 2.5–3.5 ppm) and ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for CH₂). Fluorine-induced splitting patterns are critical for confirming substitution on the cyclobutane .

- ¹⁹F NMR : Peaks near -100 to -120 ppm confirm the presence of difluoro groups .

- HRMS : Exact mass (calculated for C₈H₁₂F₂O₃: 206.0752) verifies molecular integrity.

- IR : Strong C=O stretch (~1700 cm⁻¹) for the acetic acid group.

Advanced Research Questions

Q. How do electronic effects of the difluorocyclobutyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of adjacent carbons, enhancing reactivity toward nucleophiles (e.g., amines, thiols). However, steric hindrance from the cyclobutyl ring may slow reactions. Experimental Design :

- Compare reaction rates with non-fluorinated analogs (e.g., 3,3-dimethylcyclobutyl derivatives) under identical conditions (e.g., SN2 with KOH/EtOH).

- Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. How can researchers resolve contradictions in reported stability data for fluorinated cyclobutyl derivatives under acidic/basic conditions?

Methodological Answer : Discrepancies often arise from impurities or varying experimental setups.

- Controlled Stability Studies :

- Data Reconciliation : Cross-validate findings with computational models (e.g., Arrhenius plots for hydrolysis rates).

Q. What strategies are effective for stereoselective synthesis of the ethoxy group in this compound?

Methodological Answer :

- Chiral Catalysts : Use Sharpless asymmetric epoxidation or enzymatic resolution (e.g., lipases) to isolate enantiomers during ethoxy group formation .

- Dynamic Kinetic Resolution : Employ palladium catalysts to control stereochemistry during esterification .

Critical Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.